![molecular formula C32H33F2N7O2 B2770300 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide CAS No. 887213-74-3](/img/structure/B2770300.png)
3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide
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Overview
Description
The compound “3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide” is a derivative of the 1,2,4-triazoloquinazoline class . These compounds have been studied for their potential anticancer activity .
Synthesis Analysis
The synthesis of similar 1,2,4-triazoloquinazoline derivatives involves a bioisosteric modification of the triazolophthalazine ring system . A set of these derivatives were designed, synthesized, and investigated for their anticancer activity . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .
Molecular Structure Analysis
The molecular structure of these compounds was characterized by 1H NMR, 13C NMR, HRMS, and IR spectra . The structure includes a 1,2,4-triazoloquinazoline core, a 4-fluorobenzyl group, and a 2-fluorophenylpiperazin-1-ylpropylpropanamide group.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the bioisosteric modification of the triazolophthalazine ring system to its bioisosteric triazoloquinazoline . The thiol substrate could promote the dehydroaromatization step .
Scientific Research Applications
- Among these, compound 23 demonstrated remarkable cytotoxic activity against human cancer cell lines (HePG2, MCF-7, PC3, and HCT-116) with IC50 values comparable to doxorubicin .
- A total of 35 new quinazolinone derivatives containing this scaffold were designed and assessed for antibacterial and antifungal activities .
- These compounds were evaluated against cancer cell lines (HepG2, HCT-116, and MCF-7) due to their DNA intercalation activities .
Anticancer Activity
Antimicrobial Properties
DNA Intercalation as Anticancer Agents
Transition-Metal-Free Synthesis of Quinazolin-4(3H)-ones
Histone Acetyltransferase Inhibition
Future Directions
properties
IUPAC Name |
3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33F2N7O2/c33-24-12-10-23(11-13-24)22-40-31(43)25-6-1-3-8-27(25)41-29(36-37-32(40)41)14-15-30(42)35-16-5-17-38-18-20-39(21-19-38)28-9-4-2-7-26(28)34/h1-4,6-13H,5,14-22H2,(H,35,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRCSPXDTOPDGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C6=CC=CC=C6F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33F2N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide |
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